molecular formula C23H22ClN7O B2675084 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone CAS No. 920369-36-4

(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone

Katalognummer: B2675084
CAS-Nummer: 920369-36-4
Molekulargewicht: 447.93
InChI-Schlüssel: RDADLBVXCDPOCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone is a potent, cell-permeable, and ATP-competitive pan-PIM kinase inhibitor. It demonstrates high selectivity for PIM-1, PIM-2, and PIM-3 kinases over a broad panel of other kinases, making it a valuable chemical probe for dissecting PIM signaling pathways in cellular contexts (Source) . Its primary research utility lies in the investigation of hematological malignancies and solid tumors, where it has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines (Source) . By blocking the oncogenic activity of PIM kinases, which are often overexpressed in cancer and contribute to cell survival, proliferation, and therapy resistance, this compound enables researchers to study tumor biology and evaluate potential therapeutic strategies targeting this kinase family.

Eigenschaften

IUPAC Name

[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O/c1-15-3-4-17(13-16(15)2)23(32)30-11-9-29(10-12-30)21-20-22(26-14-25-21)31(28-27-20)19-7-5-18(24)6-8-19/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDADLBVXCDPOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone is a complex heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H24ClN5O
  • Molecular Weight : 411.91 g/mol
  • IUPAC Name : (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone

Anticancer Activity

Research has indicated that compounds containing triazole and piperazine moieties exhibit significant anticancer properties. For instance:

  • Cell Viability Studies : A study demonstrated that related triazole derivatives inhibited the viability of various carcinoma cell lines. The compound exhibited an IC50 value of approximately 20 µM against MCF-7 breast cancer cells, indicating moderate efficacy in reducing cell proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may interact with enzymes involved in cell proliferation and survival pathways. Docking studies suggest that it binds effectively to targets such as protein kinases and phosphatases, modulating their activity .
  • Induction of Apoptosis : Data suggests that the compound triggers apoptosis in cancer cells through the activation of caspase pathways and the inhibition of anti-apoptotic proteins like Bcl-2 .

Study 1: Antitumor Activity in Mice

A preclinical study evaluated the antitumor activity of this compound in a murine model bearing human breast cancer xenografts. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within the tumor microenvironment .

Study 2: In Vivo Toxicity Assessment

A toxicity assessment conducted on rats indicated that the compound had a favorable safety profile at therapeutic doses. Histopathological examination revealed no significant organ damage at doses up to 50 mg/kg .

Comparative Analysis of Related Compounds

The table below summarizes the biological activities of similar compounds with triazole and piperazine structures:

Compound NameIC50 (MCF-7)Mechanism of ActionToxicity Level
Compound A20 µMApoptosis inductionLow
Compound B25 µMEnzyme inhibitionModerate
Compound C15 µMAnti-proliferativeLow

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of the triazolo-pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation .

Antimicrobial Properties

Research has demonstrated that triazole-containing compounds possess antimicrobial activities. The compound has been evaluated for its efficacy against bacterial strains and fungi, showing promising results that suggest its potential as a therapeutic agent in treating infections resistant to conventional antibiotics .

Synthesis and Biological Evaluation

A study conducted on related compounds explored the synthesis of various triazolo-pyrimidine derivatives and their biological evaluation against cancer cell lines. The synthesized compounds were screened for their IC50 values against specific kinases related to cancer progression. The results indicated that certain derivatives exhibited enhanced potency compared to existing treatments .

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the core structure influence biological activity. For instance, altering substituents on the piperazine ring or the phenyl group significantly impacted the compound's potency against targeted kinases . This information is critical for optimizing lead compounds in drug development.

Summary of Research Findings

Application AreaFindings
AnticancerSignificant activity against various cancer cell lines; inhibition of key signaling pathways .
AntimicrobialEffective against resistant bacterial strains; potential as an alternative to conventional antibiotics .
MechanismInhibition of plasmodial kinases; potential for antimalarial applications .
SAR StudiesModification of substituents can enhance potency; critical for drug optimization efforts .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Triazolopyrimidine-Based Analogs

Compound A : {4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone

Structural Differences :

  • Triazole substituent : 4-Methylphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing).
  • Methanone group: 4-Trifluoromethylphenyl (highly electronegative, lipophilic) vs. 3,4-dimethylphenyl (moderately lipophilic).

Hypothetical Property Implications :

  • Electron effects : The methyl group in Compound A may increase electron density at the triazole ring, altering binding affinity compared to the chloro-substituted target compound.
  • Lipophilicity : The trifluoromethyl group in Compound A increases logP (~3.5 estimated) compared to the target compound’s dimethylphenyl group (logP ~2.8). This could enhance membrane permeability but reduce aqueous solubility.
Compound B : (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone

Structural Differences :

  • Core heterocycle: Quinoline (Planar, π-deficient) vs. triazolopyrimidine (Bicyclic, π-rich).
  • Substituents: Chloroquinoline (antimalarial activity) and difluorocyclohexyl (conformationally rigid) vs. chlorophenyl-triazolopyrimidine.

Property Implications :

  • Binding interactions: Quinoline’s planar structure may intercalate into DNA or target heme polymerization, whereas triazolopyrimidine could inhibit kinases or purine-binding proteins.
  • Physicochemical properties : The difluorocyclohexyl group in Compound B introduces stereochemical complexity and moderate lipophilicity (logP ~3.2), comparable to the target compound.

Synthetic Notes:

  • Compound B’s synthesis involves coupling 7-chloro-4-(piperazin-1-yl)quinoline with a difluorocyclohexyl carbonyl chloride, verified via NMR and HRMS .

Structural Comparison Table

Property Target Compound Compound A Compound B
Core structure Triazolopyrimidine Triazolopyrimidine Quinoline
Triazole/Quinoline substituent 4-Chlorophenyl 4-Methylphenyl 7-Chloroquinoline
Methanone group 3,4-Dimethylphenyl 4-Trifluoromethylphenyl 4,4-Difluorocyclohexyl
Estimated logP ~2.8 ~3.5 ~3.2
Key functional groups Chloro, dimethyl, piperazine Methyl, trifluoromethyl, piperazine Chloro, difluoro, piperazine
Potential applications Kinase inhibition, antiviral Kinase inhibition, CNS-targeted Antimalarial, antimicrobial

Research Findings and Implications

  • Electron-withdrawing vs. donating groups : The 4-chlorophenyl group in the target compound may enhance electrophilic interactions in enzyme active sites compared to Compound A’s methyl group .
  • Methanone modifications: The 3,4-dimethylphenyl group balances lipophilicity and solubility, whereas Compound A’s trifluoromethyl group prioritizes metabolic stability .
  • Heterocycle core relevance: The triazolopyrimidine scaffold (target compound, Compound A) is more suited for kinase targets, while Compound B’s quinoline core aligns with antiparasitic applications .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of triazolo-pyrimidine derivatives often involves palladium-catalyzed cyclization or nitroarene reductive coupling, as demonstrated in analogous compounds . Key challenges include regioselectivity in triazole ring formation and steric hindrance from the 3,4-dimethylphenyl group. Optimization requires iterative testing of catalysts (e.g., Pd/C or Pd(OAc)₂), solvents (DMF or THF), and temperature (80–120°C). Monitoring intermediates via HPLC or TLC is critical to isolate the desired product .

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to resolve aromatic proton splitting patterns (e.g., distinguishing triazole C-H from pyrimidine protons) and 2D NMR (COSY, HSQC) to map coupling between adjacent groups. For example, in similar triazolo-pyrimidines, the N1–N2–N3 triazole protons show distinct downfield shifts (~δ 8.5–9.0 ppm) . X-ray crystallography may further resolve ambiguities in piperazine or methanone conformations.

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion tests (against E. coli or S. aureus). Reference studies on analogous triazolo-pyrimidines show IC₅₀ values ranging from 1–50 µM in cancer models . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

Advanced Research Questions

Q. How can computational methods aid in understanding the compound’s binding affinity for kinase targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of kinases (e.g., EGFR or CDK2). Focus on the triazole and pyrimidine moieties as potential ATP-binding site inhibitors. Validate predictions with MM-PBSA binding free energy calculations and correlate with experimental IC₅₀ data. Studies on related compounds suggest π-π stacking with phenylalanine residues enhances affinity .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from poor bioavailability or metabolic instability. Use physicochemical profiling (logP, solubility in PBS) and microsomal stability assays (human/rat liver microsomes). If in vitro activity is high but in vivo efficacy is low, consider prodrug modifications (e.g., esterification of the methanone group) or nanoparticle encapsulation .

Q. How can the catalytic mechanism of palladium-mediated synthesis steps be elucidated?

  • Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to identify rate-determining steps (e.g., oxidative addition vs. reductive elimination). For example, deuterium labeling at the chlorophenyl group could clarify whether C–H activation is involved. Reference Pd-catalyzed cyclizations suggest a Heck-type mechanism with formic acid as a CO surrogate .

Key Considerations for Experimental Design

  • Safety : While no direct hazard data exists for this compound, structurally similar triazolo-pyrimidines require handling under inert atmosphere (N₂/Ar) due to light sensitivity .
  • Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) meticulously, as minor variations can alter yields by >20% .

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